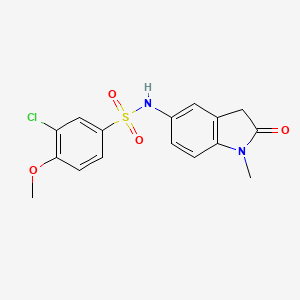

3-nitro-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzamide

説明

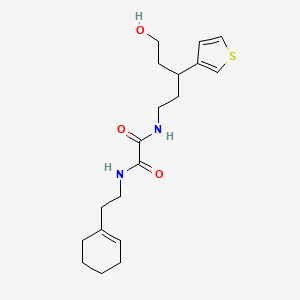

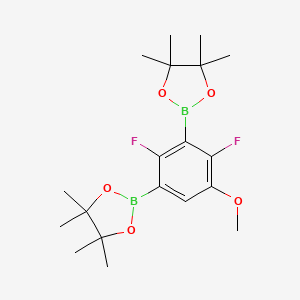

The compound “3-nitro-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzamide” is a complex organic molecule that contains a benzamide group, a nitro group, a pyridine ring, and a thiazole ring. These functional groups and heterocycles are common in many biologically active compounds .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzamide group, a nitro group, a pyridine ring, and a thiazole ring. The exact 3D structure would depend on the specific arrangement and bonding of these groups .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the nitro group, the benzamide group, and the heterocyclic rings. The nitro group is often involved in redox reactions, while the benzamide group could participate in various organic reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitro group could increase its reactivity, while the heterocyclic rings could influence its stability and solubility .科学的研究の応用

VEGFR-2 Kinase Inhibition

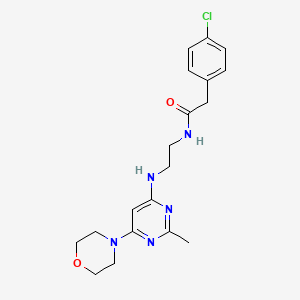

Compounds structurally related to 3-nitro-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzamide have been identified as potent inhibitors of the vascular endothelial growth factor receptor-2 (VEGFR-2) kinase activity. These inhibitors demonstrate significant potential in cancer therapy by inhibiting angiogenesis, a process critical for tumor growth and metastasis. A notable compound, N-cyclopropyl- 2,4-difluoro-5-((2-(pyridin-2-ylamino)thiazol-5-ylmethyl)amino)benzamide, exhibited excellent kinase selectivity, favorable pharmacokinetic properties, and robust efficacy in lung and colon carcinoma models (Borzilleri et al., 2006).

Directing Group for C-H Amination

The use of 2-(pyridin-2-yl)aniline as a new, removable directing group in promoting C-H amination mediated by cupric acetate was demonstrated, where benzamide derivatives were effectively aminated. This research underlines the versatility of pyridin-2-yl-based structures in synthetic chemistry, which could extend to the functionalization of 3-nitro-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzamide for developing new compounds (Zhao et al., 2017).

Antiparasitic Activity

Thiazolides, including compounds similar in structure to 3-nitro-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzamide, have shown a broad spectrum of activities against various parasites and bacteria. Nitazoxanide, a thiazolide, demonstrated efficacy against Neospora caninum tachyzoites in vitro, suggesting that modifications in the benzene ring, similar to those in 3-nitro-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzamide, could play a crucial role in antiparasitic activity (Esposito et al., 2005).

Polymer Synthesis

Polymers containing thiazole units, akin to the structure of 3-nitro-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzamide, have been synthesized for various applications. Poly(amide-imide)s derived from 3,5-diamino-N-(thiazol-2-yl)benzamide and dicarboxylic acids showed potential in creating optically active materials, indicating the relevance of thiazol-2-yl structures in developing advanced polymeric materials (Mallakpour & Ahmadizadegan, 2013).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

3-nitro-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N4O3S/c20-14(10-3-1-5-12(7-10)19(21)22)18-15-17-13(9-23-15)11-4-2-6-16-8-11/h1-9H,(H,17,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSCUZBHFWNRVET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=NC(=CS2)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201330303 | |

| Record name | 3-nitro-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201330303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24822741 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

3-nitro-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzamide | |

CAS RN |

477544-84-6 | |

| Record name | 3-nitro-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201330303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-(2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2941320.png)

![2-({1-[4-(Morpholin-4-yl)benzoyl]pyrrolidin-3-yl}oxy)quinoxaline](/img/structure/B2941324.png)

![2-((2-(4-chlorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2941329.png)

![1-[2-(1-Aminoethyl)morpholin-4-yl]-2-(1,2-benzothiazol-3-yl)ethanone;hydrochloride](/img/structure/B2941330.png)